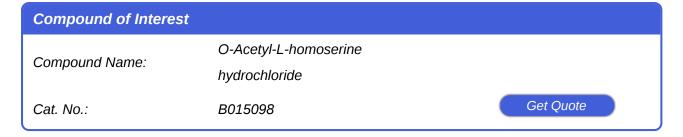


O-Acetyl-L-homoserine: A Technical Guide to its Discovery, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetyl-L-homoserine (OAH) is a pivotal intermediate in the methionine biosynthesis pathway found in a wide range of microorganisms, including bacteria and fungi. Its discovery was a significant step in elucidating the metabolic route to this essential amino acid. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of O-Acetyl-L-homoserine. It details the experimental protocols for its purification from biological sources and its analysis using modern chromatographic and spectroscopic techniques. Furthermore, this document presents key quantitative data on OAH production and the kinetics of its synthesizing enzyme, homoserine O-acetyltransferase, to serve as a valuable resource for researchers in metabolic engineering and drug development.

Discovery and Biological Role

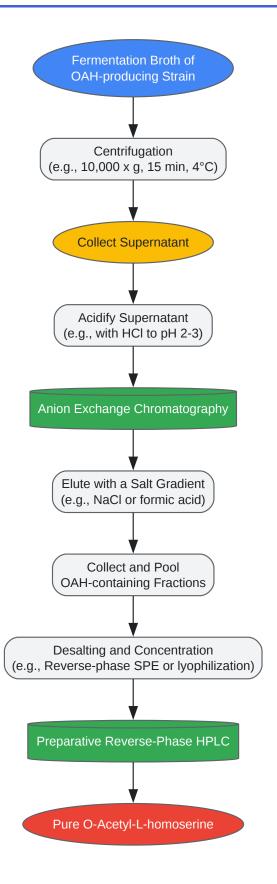
The identification of O-Acetyl-L-homoserine as a key intermediate in methionine biosynthesis was first detailed in the seminal work of Nagai and Flavin in 1967.[1][2] Their research with the fungus Neurospora crassa established that OAH is formed by the acetylation of L-homoserine, a reaction catalyzed by the enzyme homoserine O-acetyltransferase (EC 2.3.1.31).[1][2] This reaction precedes the incorporation of a sulfur atom to form homocysteine, a direct precursor to methionine.[3]



The Methionine Biosynthesis Pathway

O-Acetyl-L-homoserine lies at a critical juncture in the metabolic pathway converting aspartate to methionine. The biosynthesis begins with L-aspartate, which is converted in several steps to L-homoserine. Homoserine O-acetyltransferase then utilizes acetyl-CoA to acetylate the hydroxyl group of L-homoserine, yielding O-Acetyl-L-homoserine.[2][3] Subsequently, O-acetyl-L-homoserine sulfhydrylase catalyzes the reaction of OAH with a sulfur donor, typically sulfide, to produce L-homocysteine, which is then methylated to form L-methionine.[3]





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Acetylhomoserine. An intermediate in the fungal biosynthesis of methionine PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homoserine O-acetyltransferase Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [O-Acetyl-L-homoserine: A Technical Guide to its Discovery, Isolation, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015098#discovery-and-isolation-of-o-acetyl-l-homoserine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com